molecular formula C19H19ClIN3OS B5113236 N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

Cat. No.: B5113236
M. Wt: 499.8 g/mol
InChI Key: DOKOMSNKMJULPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, piperidinyl, carbamothioyl, and iodobenzamide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidinyl phenyl intermediate: This step involves the reaction of 3-chloro-4-nitrophenylamine with piperidine under suitable conditions to form 3-chloro-4-(piperidin-1-yl)aniline.

    Carbamothioylation: The intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in 3-chloro-4-(piperidin-1-yl)phenyl isothiocyanate.

    Iodobenzamide formation: Finally, the isothiocyanate is reacted with 2-iodobenzamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioyl group.

    Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
  • N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-nitrobenzamide

Uniqueness

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClIN3OS/c20-15-12-13(8-9-17(15)24-10-4-1-5-11-24)22-19(26)23-18(25)14-6-2-3-7-16(14)21/h2-3,6-9,12H,1,4-5,10-11H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKOMSNKMJULPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.